![molecular formula C15H24N2O3S B5236358 N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5236358.png)
N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide, also known as DMXAA, is a small molecule that has been studied extensively for its potential use in cancer treatment. This compound was first synthesized in the 1970s, and since then, researchers have been investigating its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The exact mechanism of action of N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide is not yet fully understood, but it is thought to work by activating the immune system and inducing the production of cytokines, which are proteins that play a role in the body's immune response. N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide has also been shown to inhibit the growth of blood vessels that supply tumors, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the body's immune response. N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide has also been shown to inhibit the formation of new blood vessels, which can help to prevent the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
One advantage of using N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it has been shown to have anti-tumor effects in a variety of different cancer cell lines, which suggests that it may be effective against a wide range of cancers. However, one limitation of using N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in vivo.
Future Directions
There are a number of potential future directions for research on N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide. One area of focus could be on understanding its mechanism of action more fully, which could help to identify new potential targets for cancer treatment. Another area of focus could be on developing new formulations of N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide that are more stable and have better pharmacokinetic properties. Additionally, further studies could investigate the potential use of N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide in combination with other cancer treatments, such as immunotherapy or targeted therapy.
Synthesis Methods
N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide can be synthesized in a few different ways, but the most common method involves the reaction of 3,4-dimethylbenzoyl chloride with diethylamine, followed by the addition of methylsulfonyl chloride. The resulting compound can then be purified using various chromatography techniques.
Scientific Research Applications
N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor effects in a variety of different cancer cell lines, including lung, breast, and colon cancer. Some studies have also suggested that N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(methylsulfonyl)glycinamide may be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-6-16(7-2)15(18)11-17(21(5,19)20)14-9-8-12(3)13(4)10-14/h8-10H,6-7,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNCKECBHRIEJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=CC(=C(C=C1)C)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)-N,N-diethylacetamide |
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